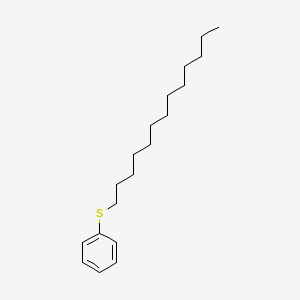

(Tridecylsulfanyl)benzene

CAS No.: 836643-89-1

Cat. No.: VC19002521

Molecular Formula: C19H32S

Molecular Weight: 292.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 836643-89-1 |

|---|---|

| Molecular Formula | C19H32S |

| Molecular Weight | 292.5 g/mol |

| IUPAC Name | tridecylsulfanylbenzene |

| Standard InChI | InChI=1S/C19H32S/c1-2-3-4-5-6-7-8-9-10-11-15-18-20-19-16-13-12-14-17-19/h12-14,16-17H,2-11,15,18H2,1H3 |

| Standard InChI Key | WOSOYJOSJNUSKV-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCCCSC1=CC=CC=C1 |

Introduction

Structural and Chemical Characteristics of (Tridecylsulfanyl)benzene

The core structure of (tridecylsulfanyl)benzene consists of a benzene ring substituted with one or more tridecylsulfanyl groups. The substitution pattern (e.g., mono-, di-, tri-, or hexa-substituted) significantly influences its properties. For example:

-

Monosubstituted derivatives: A single tridecylsulfanyl group introduces asymmetry, affecting crystalline packing and solubility.

-

Polysubstituted derivatives: Symmetrical substitution (e.g., 1,3,5-trisubstituted) enhances thermal stability and mesomorphic behavior, making them candidates for liquid crystal applications .

Key Physicochemical Properties (Extrapolated from Analogous Compounds)

The extended alkyl chain confers extreme hydrophobicity, as evidenced by the high LogP values of related compounds like 1,2,3,4,5,6-hexakis(nonylsulfanyl)benzene (LogP = 24.7) . This property enhances solubility in nonpolar solvents and compatibility with polymeric matrices.

Synthesis Methodologies

Nucleophilic Aromatic Substitution

A common route to alkylsulfanylbenzenes involves reacting halogenated benzene derivatives with alkanethiols. For example:

-

Bromobenzene precursor: 1-Bromo-3,4-didecylbenzene can undergo substitution with tridecanethiol in the presence of a base (e.g., K₂CO₃).

-

Catalysts: Acid catalysts like triflic acid (TfOH) or transition metals (e.g., Cu) facilitate thiolate ion formation, improving reaction efficiency .

Example Reaction:

Reductive Amination and Deprotection

In a study on phenylhydrazines, Jankowiak and Kaszyński (2012) demonstrated the use of trichloroethyl hydrazides and Boc-protected intermediates to introduce alkylsulfanyl groups . Similar strategies could apply to (tridecylsulfanyl)benzene:

-

Protection: Boc (tert-butoxycarbonyl) groups stabilize intermediates during synthesis.

-

Deprotection: Acidic conditions (e.g., HCl) remove protecting groups post-substitution .

Industrial-Scale Considerations

A patent on tridecyl trimellitate synthesis (CN103214372A) highlights optimal conditions for esterification , which may inform thioether formation:

-

Temperature: 190–220°C for efficient dehydration.

-

Catalysts: Tetrabutyl titanate or tosic acid (0.1–2% by mass) .

-

Purification: Distillation and column chromatography to isolate products .

Applications in Materials Science

Liquid Crystals

Symmetrical trisubstituted derivatives (e.g., 3,4,5-trioctylsulfanylphenylhydrazine ) exhibit discotic liquid crystalline behavior. The tridecyl chain’s length could enhance phase stability, enabling applications in:

-

Organic photovoltaics: As charge-transport layers.

-

Display technologies: Tunable mesophases for low-temperature operation.

Organic Electronics

The electron-rich sulfur atom and extended conjugation make (tridecylsulfanyl)benzene derivatives suitable for:

-

Semiconductors: Self-assembling monolayers in field-effect transistors.

-

Sensors: Thiol-functionalized surfaces for metal ion detection.

Surfactants and Lubricants

High hydrophobicity and thermal stability (inferred from LogP > 12 ) suggest utility in:

-

Nonionic surfactants: Emulsifiers for oil-water mixtures.

-

Lubricant additives: Reducing friction in high-temperature environments.

Challenges and Future Directions

Synthetic Limitations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume